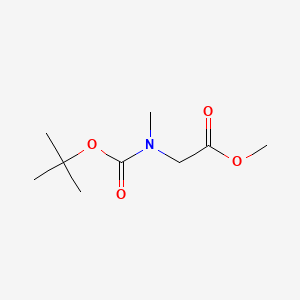

Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate

Description

BenchChem offers high-quality Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10(4)6-7(11)13-5/h6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBDTYJYKRLTRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60554377 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-N-methylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42492-57-9 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-N-methylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate (CAS 42492-57-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate, also known as N-tert-Butoxycarbonylsarcosine methyl ester or N-Boc-sarcosine methyl ester, is a valuable N-protected amino acid ester. Its unique structural features, particularly the presence of the tert-butoxycarbonyl (Boc) protecting group, make it a critical building block in synthetic organic chemistry. This guide provides a comprehensive overview of its physicochemical properties, detailed synthesis and purification protocols, key applications in drug discovery and development, and characteristic spectroscopic data.

Physicochemical Properties

Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate is a light yellow or colorless transparent liquid.[1] Its fundamental physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 42492-57-9 | [1][2][3] |

| Molecular Formula | C₉H₁₇NO₄ | [1][2][3] |

| Molecular Weight | 203.24 g/mol | [1][2][3] |

| Appearance | Light yellow or colorless transparent liquid | [1] |

| Boiling Point | 249.6°C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Flash Point | 104.8 ± 21.5 °C | [1] |

| Refractive Index | 1.446 | [1] |

| Water Solubility | Sparingly soluble (22 g/L at 25 °C) | [1] |

| SMILES | CC(C)(C)OC(=O)N(C)CC(=O)OC | [3] |

Synthesis and Purification

The synthesis of Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate is typically achieved through a two-step process starting from sarcosine. The following experimental protocol is a representative method for its preparation.

Experimental Protocol: Synthesis

Step 1: Esterification of Sarcosine

-

Suspend sarcosine (35.64 g, 0.40 mol) in 350 mL of methanol (MeOH) in a reaction flask equipped with a stirrer and a cooling bath.

-

Cool the suspension to 0 °C.

-

Add thionyl chloride (29.02 mL, 0.40 mol) dropwise to the suspension while maintaining the temperature at 0 °C.

-

After the addition is complete, remove the cooling bath and stir the reaction mixture for 30 minutes at room temperature.

-

Reflux the mixture for 6 hours.

-

Concentrate the resulting solution under vacuum.

-

Dry the residue under high vacuum overnight at room temperature to obtain sarcosine methyl ester hydrochloride as a white powder (yield: 56.14 g, quantitative).[1]

Step 2: Boc Protection of Sarcosine Methyl Ester

-

Suspend sarcosine methyl ester hydrochloride (59.80 g, 0.43 mol) in 1.0 L of dichloromethane (CH₂Cl₂) in a suitable reaction vessel.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (138.01 mL, 0.65 mol) to the suspension.

-

Add triethylamine (TEA) (119.09 mL, 0.86 mol) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Purify the crude product by a suitable method such as column chromatography to yield Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate.

Purification

The crude product obtained from the synthesis can be purified using flash column chromatography on silica gel. The choice of eluent system will depend on the polarity of the impurities, but a mixture of ethyl acetate and hexanes is commonly effective for purifying N-Boc protected amino acid derivatives.

Applications in Drug Development

Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The Boc protecting group is stable under a range of reaction conditions but can be readily and selectively removed under acidic conditions, making it invaluable in multi-step syntheses.

Peptide Synthesis

As a protected derivative of the N-methylated amino acid sarcosine, this compound is utilized in the synthesis of peptides. The N-methyl group can impart unique conformational properties to peptides and improve their metabolic stability and cell permeability.

Pharmaceutical Intermediate

This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

-

HCV Protease Inhibitors: It is a key fragment in the synthesis of simeprevir, a drug used to treat Hepatitis C. The synthesis involves a key macrocyclization step where an N-Boc substituted diene precursor is utilized.[4]

-

Kinase Inhibitors: The structural motif of N-protected amino acids is common in the development of kinase inhibitors, which are a major class of anti-cancer drugs. While direct synthesis of specific kinase inhibitors using this exact compound is not widely published in top-tier journals, analogous structures are frequently employed. The diphenylaminopyrimidine core, often combined with various amino acid derivatives, is a well-established scaffold for kinase inhibitors.[5][6][7]

Reactivity and Deprotection

The primary reactivity of this molecule centers around the Boc protecting group and the methyl ester.

Boc Deprotection

The tert-butoxycarbonyl group can be removed under acidic conditions to liberate the secondary amine. This is a critical step in peptide synthesis to allow for the coupling of the next amino acid in the sequence.

Experimental Protocol: Boc Deprotection

-

Dissolve the N-Boc protected compound in an anhydrous solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add a strong acid, typically trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M).[8]

-

Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine salt can often be used in the next step without further purification.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show the following characteristic signals:

-

A singlet for the nine equivalent protons of the tert-butyl group of the Boc protector, typically appearing around 1.4 ppm .

-

A singlet for the three protons of the N-methyl group.

-

A singlet for the two protons of the methylene group (-CH₂-).

-

A singlet for the three protons of the methyl ester group (-OCH₃), generally observed around 3.7 ppm .

¹³C NMR Spectroscopy

The carbon NMR spectrum will exhibit distinct signals for each unique carbon atom:

-

The quaternary carbon of the tert-butyl group.

-

The three equivalent methyl carbons of the tert-butyl group.

-

The N-methyl carbon.

-

The methylene carbon.

-

The methyl ester carbon.

-

The two carbonyl carbons (one from the Boc group and one from the ester), with expected chemical shifts in the range of 155-175 ppm .

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the stretching vibrations of the carbonyl groups:

-

A strong absorption band around 1740-1750 cm⁻¹ corresponding to the C=O stretch of the methyl ester.

-

Another strong absorption band around 1690-1700 cm⁻¹ for the C=O stretch of the urethane (Boc group).

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 203. Common fragmentation patterns would involve the loss of the tert-butyl group (M - 57) or the methoxy group (M - 31).

Safety and Handling

Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. Store the compound at room temperature.[3]

Conclusion

Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate is a versatile and valuable reagent for organic synthesis, particularly in the fields of peptide chemistry and pharmaceutical development. Its well-defined physicochemical properties, established synthetic routes, and predictable reactivity make it an important tool for researchers and scientists in the creation of novel and complex molecules with potential therapeutic applications.

References

- 1. echemi.com [echemi.com]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. chemscene.com [chemscene.com]

- 4. Ring-Closing Metathesis on Commercial Scale: Synthesis of HCV Protease Inhibitor Simeprevir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Development of BTK Inhibitors: A Five-Year Update | MDPI [mdpi.com]

- 6. pure.ed.ac.uk [pure.ed.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to N-tert-Butoxycarbonylsarcosine Methyl Ester: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonylsarcosine methyl ester (Boc-Sar-OMe), a key building block in modern medicinal chemistry and peptide synthesis. This document details its physicochemical properties, spectroscopic profile, synthesis protocols, and its significant role in the development of therapeutic agents.

Core Properties of N-tert-Butoxycarbonylsarcosine Methyl Ester

N-tert-Butoxycarbonylsarcosine methyl ester is a derivative of sarcosine (N-methylglycine) where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is esterified with a methyl group. This dual protection makes it a versatile intermediate for the controlled synthesis of complex molecules.

Physicochemical Data

Quantitative data for N-tert-Butoxycarbonylsarcosine methyl ester are summarized in the table below for easy reference and comparison. There are some discrepancies in the reported physical state of the compound, with some sources describing it as a crystalline solid with a high melting point, while others, including commercial suppliers, list it as a liquid at room temperature.[1][2][3] The liquid form is more commonly cited in chemical databases and supplier specifications.

| Property | Value | Reference(s) |

| CAS Number | 42492-57-9 | [4][5] |

| Molecular Formula | C₉H₁₇NO₄ | [4] |

| Molecular Weight | 203.24 g/mol | [3] |

| Physical State | Light yellow or colorless transparent liquid | [1][3] |

| Density | 1.28 g/mL at 25 °C (lit.) | [1] |

| Purity | ≥95.0% to >99% | [2][6] |

Spectroscopic Data

The structural integrity of N-tert-Butoxycarbonylsarcosine methyl ester is confirmed through various spectroscopic techniques. Below is a summary of the available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): The proton NMR spectrum is characterized by distinct signals corresponding to the methyl groups of the Boc, N-methyl, and methyl ester moieties, as well as the methylene protons of the sarcosine backbone.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum shows characteristic peaks for the carbonyl carbons of the ester and carbamate groups, the quaternary carbon and methyl carbons of the Boc group, the N-methyl carbon, the O-methyl carbon, and the methylene carbon of the sarcosine backbone.

Infrared (IR) Spectroscopy

The IR spectrum of N-tert-Butoxycarbonylsarcosine methyl ester would be expected to show strong absorption bands characteristic of its functional groups:

-

C=O stretching (ester): around 1740-1750 cm⁻¹

-

C=O stretching (carbamate): around 1690-1710 cm⁻¹

-

C-O stretching: in the region of 1100-1300 cm⁻¹

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of N-tert-Butoxycarbonylsarcosine methyl ester would likely show a molecular ion peak (M⁺) at m/z 203. Key fragmentation patterns would include the loss of the tert-butyl group ([M-57]⁺), the methoxy group ([M-31]⁺), and other characteristic fragments arising from the ester and carbamate moieties.

Experimental Protocols

Synthesis of N-tert-Butoxycarbonylsarcosine Methyl Ester

A common and efficient method for the synthesis of N-tert-Butoxycarbonylsarcosine methyl ester involves the Boc-protection of sarcosine methyl ester hydrochloride.

Materials:

-

Sarcosine methyl ester hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

-

Sarcosine methyl ester hydrochloride is suspended in dichloromethane.

-

The suspension is cooled to 0 °C in an ice bath.

-

Triethylamine (2 equivalents) is added dropwise to the suspension to neutralize the hydrochloride salt and liberate the free amine.

-

Di-tert-butyl dicarbonate (1.1-1.5 equivalents) dissolved in dichloromethane is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for several hours to overnight, while monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with a weak acidic solution (e.g., 1M HCl), water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

If necessary, the product can be purified by column chromatography on silica gel.

Applications in Drug Development and Medicinal Chemistry

The strategic incorporation of N-methylated amino acids, such as sarcosine, into peptide-based drug candidates is a well-established approach to enhance their therapeutic potential.[7][8][9] N-methylation offers several key advantages that address the inherent limitations of natural peptides.

Enhancing Metabolic Stability and Bioavailability

One of the major hurdles in peptide drug development is their susceptibility to enzymatic degradation by proteases in the body, leading to a short in-vivo half-life. The N-methyl group on the peptide backbone provides steric hindrance, which can significantly increase resistance to proteolytic cleavage.[10][11] This enhanced stability can lead to a longer duration of action and improved pharmacokinetic profiles. Furthermore, N-methylation can increase the lipophilicity of a peptide, which may improve its ability to cross biological membranes and enhance its oral bioavailability.[9]

Conformational Control and Receptor Binding

The presence of an N-methyl group restricts the conformational flexibility of the peptide backbone. This can be advantageous in drug design as it can lock the peptide into a bioactive conformation that is optimal for binding to its target receptor or enzyme.[8] This can lead to increased potency and selectivity of the drug candidate.

While specific examples of marketed drugs that explicitly detail the use of N-tert-Butoxycarbonylsarcosine methyl ester in their publicly available synthesis routes are not readily found, its utility as a building block for introducing N-methylated glycine residues is widely recognized in the pharmaceutical industry. It is a valuable tool for medicinal chemists in the lead optimization phase of drug discovery to fine-tune the properties of peptide and peptidomimetic drug candidates.

Safety and Handling

As with all laboratory chemicals, N-tert-Butoxycarbonylsarcosine methyl ester should be handled with appropriate care.[12][13][14] It is advisable to work in a well-ventilated area or a chemical fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[13]

References

- 1. baoranchemical.com [baoranchemical.com]

- 2. N-Tert-Butoxycarbonylsarcosine Methyl Ester CAS NO.42492-57-9, CasNo.42492-57-9 Hebei yanxi chemical co.,LTD. China (Mainland) [yan-xi.lookchem.com]

- 3. chinapharmas.com [chinapharmas.com]

- 4. N-(tert-Butoxycarbonyl)sarcosine methyl ester, CasNo.42492-57-9 Xiamen Hisunny Chemical Co.,Ltd China (Mainland) [hisunnychem.lookchem.com]

- 5. N-tert-Butoxycarbonylsarcosine methyl ester | CAS 42492-57-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. | Chem-Supply | Australia [shop.chemsupply.com.au]

- 7. nbinno.com [nbinno.com]

- 8. peptide.com [peptide.com]

- 9. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. regi.com [regi.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to Boc-Sar-OMe: Structure, Characteristics, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-sarcosine methyl ester (Boc-Sar-OMe), a key building block in synthetic organic chemistry, particularly in the field of peptide synthesis. This document details its chemical structure, physicochemical properties, synthesis, and applications, with a focus on providing practical information for laboratory use.

Chemical Structure and Properties

Boc-Sar-OMe, also known as N-Boc-N-methylglycine methyl ester, is a derivative of sarcosine, which is N-methylglycine. The N-terminus is protected by a tert-butoxycarbonyl (Boc) group, and the C-terminus is esterified with a methyl group. This dual protection makes it a valuable reagent for the controlled, stepwise synthesis of peptides.

Chemical Structure:

Molecular Formula: C₉H₁₇NO₄[1][2]

Molecular Weight: 203.24 g/mol [1][3]

Physicochemical Properties

Boc-Sar-OMe is a pale yellow or colorless transparent liquid at room temperature.[2][4] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Appearance | Pale yellow or colorless transparent liquid | [2][4] |

| Molecular Formula | C₉H₁₇NO₄ | [1][2] |

| Molecular Weight | 203.24 g/mol | [1][3] |

| Boiling Point | 249.6 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Refractive Index | 1.446 | [2] |

| Purity | ≥97% | [1] |

Note: As Boc-Sar-OMe is a liquid at standard conditions, it does not have a defined melting point. The related compound, Boc-Sar-OH, is a solid with a melting point of 88-90 °C.

Spectral Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the tert-butyl protons of the Boc group, the N-methyl protons, the methylene protons of the glycine backbone, and the methyl ester protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit resonances for the carbonyl carbons of the Boc and ester groups, the quaternary carbon and methyl carbons of the Boc group, the N-methyl carbon, the methylene carbon, and the methyl ester carbon.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the urethane and ester groups.

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the Boc group.

Synthesis of Boc-Sar-OMe

A common and efficient method for the synthesis of Boc-Sar-OMe involves the reaction of sarcosine methyl ester hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[3][4]

Experimental Protocol: Synthesis of Boc-Sar-OMe

Materials:

-

Sarcosine methyl ester hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend sarcosine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add triethylamine (TEA) (2.0 eq) to the stirred suspension.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, adjust the pH of the reaction mixture to 6 by adding 1 M aqueous HCl.

-

Separate the organic layer, wash it with distilled water, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography to yield pure Boc-Sar-OMe.[4]

Caption: Synthesis workflow for Boc-Sar-OMe.

Applications in Peptide Synthesis

Boc-Sar-OMe is primarily used as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Boc protecting group provides robust protection of the N-terminal amine under the basic conditions used for peptide coupling, and it can be readily removed under acidic conditions.

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating a Boc-protected amino acid, such as Boc-Sar-OMe, into a growing peptide chain on a solid support is a cyclical process.

References

A Comprehensive Technical Guide to Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate, a key building block in modern organic synthesis, particularly in the realm of pharmaceutical and peptide chemistry. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its primary applications in drug discovery and development.

Core Compound Data

Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate, also known as N-tert-Butoxycarbonylsarcosine methyl ester, is a protected amino acid derivative widely utilized in the synthesis of complex organic molecules and peptides.[1][2] Its molecular structure incorporates a tert-butyloxycarbonyl (Boc) protecting group, which allows for selective and controlled reactions in multi-step synthetic processes.[3][]

| Property | Value | Reference |

| Molecular Weight | 203.24 g/mol | [2] |

| Molecular Formula | C₉H₁₇NO₄ | [2] |

| CAS Number | 42492-57-9 | [2] |

| Appearance | Light yellow or colorless transparent liquid | [1] |

| Density | 1.1±0.1 g/cm³ | |

| Boiling Point | 249.6°C at 760 mmHg | |

| Water Solubility | Sparingly soluble (22 g/L at 25°C) | |

| Synonyms | N-tert-Butoxycarbonylsarcosine methyl ester, BOC-SARCOSINE METHYL ESTER, N-Boc-N-methyl glycine methyl ester | [2] |

Experimental Protocols

The synthesis of Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate is a well-established procedure in organic chemistry. The following protocol details a common and efficient method for its preparation.

Synthesis of Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate

This synthesis involves a two-step process starting from sarcosine (N-methylglycine). The first step is the esterification of sarcosine to its methyl ester, followed by the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group.

Step 1: Synthesis of Sarcosine Methyl Ester Hydrochloride

-

Suspend sarcosine (35.64 g, 0.40 mol) in 350 mL of methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (29.02 mL, 0.40 mol) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.

-

Heat the mixture to reflux and maintain for 6 hours.

-

Cool the resulting solution and concentrate it under reduced pressure to remove the methanol.

-

Dry the residue under high vacuum overnight at room temperature to yield sarcosine methyl ester hydrochloride as a white powder. This intermediate is typically used in the next step without further purification.

Step 2: N-Boc Protection of Sarcosine Methyl Ester

-

Suspend the sarcosine methyl ester hydrochloride (59.80 g, 0.43 mol) in 1.0 L of dichloromethane (CH₂Cl₂).

-

To this suspension, add di-tert-butyl dicarbonate ((Boc)₂O) (138.01 mL, 0.65 mol).

-

Cool the mixture to 0°C and slowly add triethylamine (TEA) (119.09 mL, 0.86 mol).

-

Allow the reaction to proceed at room temperature with stirring.

-

Upon completion of the reaction, which can be monitored by thin-layer chromatography (TLC), the reaction mixture is worked up.

-

The organic layer is washed sequentially with a weak acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate can be purified by column chromatography on silica gel to yield a light yellow or colorless transparent liquid.

Applications in Drug Development and Peptide Synthesis

Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate is a crucial intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][3] Its primary application lies in Solid-Phase Peptide Synthesis (SPPS) , a cornerstone technique in drug discovery and development.

In SPPS, the Boc group serves as a temporary protecting group for the N-terminal amine of the amino acid. This protection prevents unwanted side reactions during the coupling of subsequent amino acids in the peptide chain. The Boc group is stable under the coupling conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), to allow for the next coupling cycle. This iterative process of deprotection and coupling enables the efficient and controlled synthesis of peptides with a defined sequence.

The incorporation of N-methylated amino acids, such as the one derived from this compound, can confer unique properties to the resulting peptides, including increased resistance to enzymatic degradation and modulation of the peptide's conformation, which can be critical for its biological activity.[]

Workflow and Methodological Diagrams

The following diagrams illustrate the general workflow for the use of Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate in solid-phase peptide synthesis.

References

An In-depth Technical Guide to the Solubility of N-tert-Butoxycarbonylsarcosine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for N-tert-Butoxycarbonylsarcosine methyl ester, also known as Boc-Sar-OMe. It details established experimental protocols for solubility determination and presents visual workflows to aid in experimental design. This document is intended to be a valuable resource for researchers and professionals working with this compound in drug development and other scientific applications where solubility is a critical parameter.

Quantitative Solubility Data

Precise quantitative solubility data for N-tert-Butoxycarbonylsarcosine methyl ester in a wide range of organic solvents is not extensively published. However, based on available information and the general characteristics of Boc-protected amino acid esters, the following provides a summary of its known solubility.

Table 1: Solubility of N-tert-Butoxycarbonylsarcosine Methyl Ester

| Solvent | Temperature (°C) | Solubility | General Observations for Boc-Protected Amino Acid Esters |

| Water | 25 | Sparingly soluble (22 g/L)[1] | Generally, Boc-protected amino acids and their esters exhibit low solubility in aqueous solutions. |

| Dichloromethane (DCM) | Not Specified | Likely Soluble | Typically soluble in common solvents used for peptide synthesis.[2] |

| N,N-Dimethylformamide (DMF) | Not Specified | Likely Soluble | Typically soluble in common solvents used for peptide synthesis.[2] |

| N-Methyl-2-pyrrolidone (NMP) | Not Specified | Likely Soluble | Typically soluble in common solvents used for peptide synthesis.[2] |

| Methanol, Ethanol | Not Specified | Likely Soluble | Soluble in polar protic solvents. |

| Diethyl Ether, Hexane | Not Specified | Likely Sparingly Soluble to Insoluble | Solubility is generally lower in nonpolar solvents. The polarity of the amino acid side chain influences solubility. |

| Acetone, Ethyl Acetate | Not Specified | Likely Soluble | Soluble in polar aprotic solvents. |

Note: "Likely Soluble" or "Likely Sparingly Soluble" are estimations based on the general solubility of structurally similar Boc-protected amino acids and esters.[2] Experimental verification is highly recommended.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications, including reaction optimization, formulation development, and purification processes. The following are detailed protocols for two widely accepted methods for determining the solubility of a solid compound like N-tert-Butoxycarbonylsarcosine methyl ester.

Shake-Flask Method

The shake-flask method is a classic and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[3][4]

Objective: To determine the saturation concentration of N-tert-Butoxycarbonylsarcosine methyl ester in a specific solvent at a controlled temperature.

Materials:

-

N-tert-Butoxycarbonylsarcosine methyl ester

-

Solvent of interest

-

Scintillation vials or flasks with tight-fitting caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or a calibrated UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of N-tert-Butoxycarbonylsarcosine methyl ester to a vial or flask. The excess solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Add a known volume or mass of the desired solvent to the vessel.

-

Equilibration: Seal the vessel tightly and place it in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., a water bath or incubator). Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[3]

-

Phase Separation: After equilibration, allow the mixture to stand undisturbed at the same temperature to let the undissolved solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microcrystals. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of N-tert-Butoxycarbonylsarcosine methyl ester.

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

NMR Spectroscopy Method

Nuclear Magnetic Resonance (NMR) spectroscopy offers a rapid and accurate alternative for measuring solubility, often without the need for physical separation of the solid and liquid phases.[5][6][7]

Objective: To determine the solubility of N-tert-Butoxycarbonylsarcosine methyl ester in a deuterated solvent by quantitative NMR (qNMR).

Materials:

-

N-tert-Butoxycarbonylsarcosine methyl ester

-

Deuterated solvent of interest (e.g., CDCl₃, DMSO-d₆)

-

Internal standard (a compound with a known concentration that does not overlap with the analyte peaks)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Prepare a saturated solution of N-tert-Butoxycarbonylsarcosine methyl ester in the deuterated solvent directly in an NMR tube. Add an excess of the solid to ensure saturation.

-

Internal Standard: Add a known amount of a suitable internal standard to the NMR tube.

-

Equilibration: Agitate the NMR tube at a constant temperature until equilibrium is reached.

-

NMR Acquisition: Acquire a ¹H NMR spectrum of the saturated solution. Ensure that the spectral parameters are optimized for quantitative analysis (e.g., long relaxation delay).

-

Data Processing: Process the NMR spectrum, including phasing and baseline correction.

-

Integration: Integrate the area of a well-resolved peak corresponding to N-tert-Butoxycarbonylsarcosine methyl ester and a peak from the internal standard.

-

Calculation: The concentration, and thus the solubility, of N-tert-Butoxycarbonylsarcosine methyl ester can be calculated using the following formula:

Cₓ = (Iₓ / Nₓ) * (Nₛₜₐ / Iₛₜₐ) * Cₛₜₐ

Where:

-

Cₓ = Concentration of the analyte

-

Iₓ = Integral of the analyte peak

-

Nₓ = Number of protons giving rise to the analyte peak

-

Nₛₜₐ = Number of protons giving rise to the standard peak

-

Iₛₜₐ = Integral of the standard peak

-

Cₛₜₐ = Concentration of the internal standard

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of Boc-protected amino acid esters.

Caption: Workflow for the Shake-Flask Method.

Caption: Factors Influencing Solubility.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. benchchem.com [benchchem.com]

- 3. enamine.net [enamine.net]

- 4. scribd.com [scribd.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hrcak.srce.hr [hrcak.srce.hr]

Spectroscopic and Synthetic Profile of Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate (also known as N-tert-Butoxycarbonylsarcosine methyl ester), a valuable building block in organic and medicinal chemistry. This document details the key spectroscopic characteristics, a reliable experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate (CAS No: 42492-57-9; Molecular Formula: C₉H₁₇NO₄; Molecular Weight: 203.24 g/mol ).[1][2] The ¹H and ¹³C NMR data are based on literature reports for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.93 | s | 2H | N-CH₂-C=O |

| ~3.68 | s | 3H | O-CH₃ |

| ~2.88 | s | 3H | N-CH₃ |

| ~1.42 | s | 9H | C(CH₃)₃ |

Solvent: CDCl₃. The chemical shifts are reported relative to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~170.5 | C=O (ester) |

| ~155.8 | C=O (carbamate) |

| ~79.8 | C (CH₃)₃ |

| ~51.8 | O-C H₃ |

| ~51.2 | N-C H₂-C=O |

| ~35.5 | N-C H₃ |

| ~28.3 | C(C H₃)₃ |

Solvent: CDCl₃. The chemical shifts are reported relative to the solvent signal.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2977 | Strong | C-H stretch (alkane) |

| ~1745 | Strong | C=O stretch (ester) |

| ~1695 | Strong | C=O stretch (carbamate) |

| ~1367 | Medium | C-H bend (t-butyl) |

| ~1160 | Strong | C-O stretch (ester/carbamate) |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 204.1230 | [M+H]⁺ |

| 226.1049 | [M+Na]⁺ |

| 148.0863 | [M-C₄H₉O₂]⁺ |

| 102.0550 | [M-Boc+H]⁺ |

M represents the molecular ion.

Experimental Protocols

The following is a detailed methodology for the synthesis of Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate.

Synthesis of Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate

This procedure involves the esterification of N-Boc-sarcosine. A common and effective method is the reaction of N-Boc-sarcosine with an alkylating agent, such as methyl iodide, in the presence of a base.

Materials:

-

N-Boc-sarcosine (N-tert-butoxycarbonyl-N-methylglycine)

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of N-Boc-sarcosine (1.0 eq.) in DMF, add potassium carbonate (1.5 eq.).

-

To this suspension, add methyl iodide (1.2 eq.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate.

Visualization of Synthetic Workflow

The synthesis of Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate can be visualized as a straightforward two-step process starting from sarcosine, as depicted in the following workflow diagram.

Caption: Synthetic workflow for Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate.

References

Mass Spectrometry Fragmentation of Boc-Sar-OMe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of N-tert-butoxycarbonyl-sarcosine methyl ester (Boc-Sar-OMe). The fragmentation pathways described herein are based on established principles of mass spectrometry and documented fragmentation of structurally similar N-Boc protected amino acid esters. This document is intended to serve as a valuable resource for researchers in proteomics, drug discovery, and synthetic chemistry who utilize mass spectrometry for the characterization of modified amino acids.

Introduction

N-tert-butoxycarbonyl (Boc) protected amino acids are fundamental building blocks in solid-phase peptide synthesis and medicinal chemistry. Understanding their behavior under mass spectrometric analysis is crucial for reaction monitoring, quality control, and structural elucidation. Boc-Sar-OMe, a derivative of the N-methylated amino acid sarcosine, presents a clear model for examining the characteristic fragmentation of this class of compounds. This guide will detail the primary fragmentation pathways under electrospray ionization (ESI) conditions.

Predicted Core Fragmentation Pathways

Under typical positive-ion ESI-MS/MS conditions, the protonated molecule [M+H]⁺ of Boc-Sar-OMe (C₉H₁₇NO₄, Molecular Weight: 203.24 g/mol ) is expected to undergo several characteristic fragmentation reactions. The primary sites of fragmentation are the labile Boc protecting group and the ester functionality.

The fragmentation of the Boc group is a dominant process for N-Boc protected amino acids. Common fragmentation patterns involve the loss of isobutylene (56 Da) or the entire Boc group. For esters, cleavage adjacent to the carbonyl group is a typical fragmentation route, often resulting in the loss of the alkoxy group. A McLafferty-type rearrangement is also a possible fragmentation pathway for Boc-protected amines, leading to the neutral loss of isobutylene.

The proposed fragmentation pathways for Boc-Sar-OMe are visualized in the following diagram:

Caption: Proposed ESI-MS/MS fragmentation pathway of Boc-Sar-OMe.

Tabulated Quantitative Data

The following table summarizes the predicted major fragment ions for Boc-Sar-OMe, their corresponding mass-to-charge ratios (m/z), and the neutral loss from the protonated molecule.

| Fragment Ion | Proposed Structure | m/z (monoisotopic) | Neutral Loss | Da |

| [M+H]⁺ | Protonated Boc-Sar-OMe | 204.1 | - | - |

| [M+H - C₄H₈]⁺ | Protonated molecule after loss of isobutylene | 148.1 | C₄H₈ | 56.1 |

| [M+H - Boc]⁺ | Protonated Sarcosine Methyl Ester | 104.1 | C₅H₈O₂ | 100.1 |

| [Boc]⁺ | tert-Butoxycarbonyl cation | 101.1 | C₄H₈NO₂ | 103.1 |

| [C₄H₉]⁺ | tert-Butyl cation | 57.1 | C₅H₈NO₄ | 147.1 |

Experimental Protocols

While a specific experimental record for Boc-Sar-OMe is not provided, a general methodology for analyzing such a compound using ESI-MS/MS is outlined below. This protocol is based on standard practices for the analysis of small molecules and protected amino acids.

Sample Preparation:

-

Dissolve Boc-Sar-OMe in a suitable solvent system, typically a mixture of acetonitrile and water (e.g., 50:50 v/v), to a final concentration of approximately 1-10 µg/mL.

-

Acidify the solution with a small amount of formic acid (e.g., to a final concentration of 0.1%) to promote protonation and enhance signal intensity in positive ion mode.

Mass Spectrometry Analysis:

-

Instrumentation: A quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: ESI positive ion mode.

-

Infusion: Direct infusion of the sample solution via a syringe pump at a flow rate of 5-10 µL/min.

-

ESI Source Parameters:

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizing Gas (N₂): 1 - 2 Bar

-

Drying Gas (N₂): 4 - 8 L/min

-

Drying Gas Temperature: 180 - 220 °C

-

-

MS Scan: Acquire full scan mass spectra over a range of m/z 50-500 to identify the protonated molecule [M+H]⁺.

-

MS/MS Fragmentation:

-

Select the [M+H]⁺ ion (m/z 204.1) as the precursor ion for collision-induced dissociation (CID).

-

Apply a range of collision energies (e.g., 10-40 eV) using argon as the collision gas to induce fragmentation and record the resulting product ion spectrum.

-

The following diagram illustrates the general experimental workflow:

Caption: General experimental workflow for MS/MS analysis of Boc-Sar-OMe.

Conclusion

The mass spectrometry fragmentation of Boc-Sar-OMe is predicted to be dominated by the characteristic losses from the Boc protecting group, leading to key fragment ions at m/z 148.1, 104.1, and 57.1. The protocols and data presented in this guide provide a solid framework for the identification and structural confirmation of this and similar N-Boc protected amino acid derivatives. Researchers can utilize this information to interpret their own experimental data and to develop analytical methods for compounds containing the Boc moiety.

Navigating the Stability of N-tert-Butoxycarbonylsarcosine Methyl Ester: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the stability and optimal storage conditions of key chemical reagents is paramount to ensuring experimental reproducibility and the integrity of results. This technical guide provides an in-depth analysis of the stability profile and recommended handling of N-tert-Butoxycarbonylsarcosine methyl ester, a valuable building block in organic synthesis.

Core Stability Profile

N-tert-Butoxycarbonylsarcosine methyl ester possesses two primary functional groups that dictate its stability: the N-tert-butoxycarbonyl (Boc) protecting group and the methyl ester. The integrity of the molecule is contingent on the conditions to which it is exposed, with susceptibility to both acidic and basic environments, as well as elevated temperatures.

The Boc group is notoriously sensitive to acidic conditions, which will lead to its cleavage and the formation of the free amine. Conversely, the Boc group is generally stable under basic conditions and in the presence of many nucleophiles and reducing agents[]. High temperatures can also lead to the thermal deprotection of the Boc group[2].

The methyl ester functional group is susceptible to hydrolysis, particularly under basic conditions (saponification), which results in the formation of the corresponding carboxylic acid. While hydrolysis can also occur under acidic conditions, the cleavage of the Boc group is typically the more facile reaction in an acidic environment.

The compound is also noted to be heat-sensitive and incompatible with oxidizing agents [3].

Recommended Storage and Handling

To maintain the quality and purity of N-tert-Butoxycarbonylsarcosine methyl ester, adherence to appropriate storage and handling protocols is crucial. The following table summarizes the recommended conditions based on supplier data sheets.

| Parameter | Recommendation | Source |

| Storage Temperature | 2-8 °C | [4][5][6] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | General best practice |

| Incompatibilities | Oxidizing agents | [3] |

| Sensitivity | Heat sensitive | [3] |

For long-term storage, it is advisable to aliquot the compound to avoid repeated freeze-thaw cycles if stored below the recommended temperature range. The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen.

Potential Degradation Pathways

The primary degradation pathways for N-tert-Butoxycarbonylsarcosine methyl ester involve the cleavage of the Boc group and the hydrolysis of the methyl ester. These pathways are predominantly influenced by pH and temperature.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate, also known as N-Boc-N-methylglycine methyl ester or Boc-Sar-OMe, is a valuable protected amino acid derivative.[1] Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of N-methylglycine (sarcosine) methyl ester. This strategic protection makes it a crucial building block in synthetic organic chemistry, particularly in the field of peptide synthesis and the development of peptidomimetics.[1][2] The Boc group provides a stable yet readily cleavable moiety, allowing for controlled and sequential peptide bond formation.[2] Beyond peptide chemistry, this compound serves as a versatile intermediate in the synthesis of a wide range of more complex organic molecules and functionalized compounds with potential therapeutic applications.[1][3] Its predictable reactivity and high purity make it a reliable component in multi-step synthetic routes.[1]

Data Presentation

The following table summarizes the quantitative data for a common and reliable method for the synthesis of Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate. The typical route involves the reaction of sarcosine methyl ester hydrochloride with di-tert-butyl dicarbonate ((Boc)₂O).[1][4]

| Starting Material | Reagent | Base | Solvent | Reaction Time | Yield | Purity | Reference |

| Sarcosine methyl ester hydrochloride | Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine (TEA) | Dichloromethane (DCM) | 2 days | 90% | Purified by workup | [4] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate.

Materials:

-

Sarcosine methyl ester hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl) aqueous solution

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend sarcosine methyl ester hydrochloride (1.0 eq.) in dichloromethane (DCM).

-

Addition of Reagents: Cool the suspension to 0 °C using an ice bath. To this stirred suspension, slowly and dropwise add triethylamine (TEA) (2.0-2.2 eq.). Following the addition of the base, add di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 eq.) to the reaction mixture.[2][4]

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring the mixture for 2 days.[4]

-

Work-up: After the reaction is complete, adjust the pH of the mixture to 6 by adding 1 M aqueous hydrochloric acid.[4] Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with distilled water and brine.[2][4]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[4] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Final Product: The resulting residue is the clarified oily product, Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate. For higher purity, volatile impurities can be removed overnight under high vacuum.[4]

Mandatory Visualization

The following diagram illustrates the synthetic pathway for Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate.

Caption: Synthesis of Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate.

References

Protocol for the Incorporation of Boc-Sar-OMe in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The incorporation of N-methylated amino acids, such as sarcosine (Sar), into peptide sequences is a valuable strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and modulate conformation. This protocol details the use of N-tert-butyloxycarbonyl-sarcosine (Boc-Sar-OH) in solid-phase peptide synthesis (SPPS). While the methyl ester form, Boc-Sar-OMe, is less commonly used directly in SPPS, this document provides guidance on its potential conversion to the free acid (Boc-Sar-OH) for subsequent use.

The primary challenge in coupling N-methylated amino acids is the steric hindrance presented by the N-methyl group, which can lead to slower reaction kinetics and incomplete coupling. Therefore, the choice of coupling reagent and optimization of reaction conditions are critical for successful incorporation. This protocol provides a comprehensive guide for the efficient and high-purity synthesis of sarcosine-containing peptides using the Boc/Bzl strategy.

Data Presentation

Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids

The selection of an appropriate coupling reagent is crucial for overcoming the steric hindrance of N-methylated amino acids like sarcosine. The following table summarizes the performance of common coupling reagents.

| Coupling Reagent | Reagent Class | Relative Reaction Rate | Typical Yield (%) | Risk of Racemization | Key Considerations |

| HATU | Aminium/Uronium Salt | Very Fast | >95 | Low | Highly efficient for sterically hindered couplings; should be used with a non-nucleophilic base like DIPEA.[1] |

| HBTU | Aminium/Uronium Salt | Fast | 90-95 | Low | A cost-effective and reliable option for routine and challenging couplings.[1] |

| PyBOP | Phosphonium Salt | Fast | 90-95 | Low | Byproducts are generally less problematic than those from BOP; effective for hindered residues.[1] |

| PyAOP | Phosphonium Salt | Very Fast | High | Low | Particularly effective for coupling N-methylated amino acids. |

| DIC/HOBt | Carbodiimide | Moderate | Variable | Moderate | A classical and cost-effective method, but may be less efficient for hindered couplings. |

Table 2: Boc-Sar-OH Coupling Protocol Parameters

This table provides a summary of the key parameters for the coupling of Boc-Sar-OH in a manual SPPS workflow.

| Parameter | Recommendation |

| Resin | Merrifield or PAM resin for C-terminal acids |

| Solvent | DMF or NMP |

| Boc-Sar-OH Equivalents | 2-4 eq. relative to resin loading |

| Coupling Reagent Equivalents | 2-4 eq. (e.g., HATU) |

| Base | DIPEA (4-8 eq.) |

| Coupling Time | 1-4 hours (monitor with Kaiser test) |

| Temperature | Room Temperature |

Experimental Protocols

Protocol 1: Conversion of Boc-Sar-OMe to Boc-Sar-OH (Saponification)

This protocol can be used if only Boc-Sar-OMe is available.

Materials:

-

Boc-Sar-OMe

-

Dioxane

-

1M Sodium Hydroxide (NaOH)

-

1M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Chloride (brine)

-

Anhydrous Sodium Sulfate

-

Deionized Water

Procedure:

-

Dissolve Boc-Sar-OMe in a mixture of dioxane and 1M NaOH.

-

Stir the solution at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once hydrolysis is complete, acidify the mixture with 1M HCl to a pH of approximately 2-3.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-Sar-OH.

Protocol 2: Manual Solid-Phase Peptide Synthesis (SPPS) - Boc Strategy

This protocol outlines the general cycle for SPPS using Boc-amino acids.

Materials:

-

Appropriate resin (e.g., Merrifield resin)

-

Boc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic Acid (TFA)

-

Diisopropylethylamine (DIPEA)

-

Coupling reagent (e.g., HATU)

-

Isopropanol (IPA)

-

Kaiser Test Kit

Procedure:

-

Resin Swelling: Swell the resin in DCM or DMF for 30-60 minutes in a reaction vessel.[2]

-

Boc Deprotection:

-

Treat the resin with a solution of 25-50% TFA in DCM.[3]

-

Agitate for 1-2 minutes, drain, and then add fresh deprotection solution.

-

Agitate for an additional 20-30 minutes.

-

Wash the resin with DCM, IPA, and then DMF.

-

-

Neutralization:

-

Treat the resin with a solution of 5-10% DIPEA in DMF.

-

Agitate for 1-2 minutes and drain. Repeat the neutralization step.

-

Wash the resin with DMF and DCM.[2]

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the Boc-amino acid (2-4 eq.) and the coupling reagent (e.g., HATU, 2-4 eq.) in DMF.

-

Add DIPEA (4-8 eq.) to the activation mixture.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature.

-

-

Monitoring and Washing:

-

Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling.

-

If the Kaiser test is positive, a second coupling may be necessary.

-

Once coupling is complete, wash the resin with DMF and DCM to remove excess reagents and byproducts.[2]

-

-

Repeat steps 2-5 for each amino acid in the peptide sequence.

Protocol 3: Incorporation of Boc-Sar-OH

This protocol details the specific steps for coupling Boc-Sar-OH.

Procedure:

-

Follow the general SPPS protocol (Protocol 2) for deprotection and neutralization of the resin-bound peptide.

-

Activation and Coupling of Boc-Sar-OH:

-

In a separate vessel, dissolve Boc-Sar-OH (3 eq.) and HATU (2.9 eq.) in DMF.

-

Add DIPEA (6 eq.) to the solution and pre-activate for 2-5 minutes.

-

Add the activated Boc-Sar-OH solution to the deprotected and neutralized peptide-resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature.

-

-

Monitoring:

-

The Kaiser test is not suitable for monitoring the coupling to a secondary amine like sarcosine. An alternative test, such as the Chloranil test, should be used.

-

If the coupling is incomplete, a double coupling is recommended.

-

-

Washing:

-

After complete coupling, drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

-

-

Proceed with the next deprotection and coupling cycle as per the general SPPS protocol.

Protocol 4: Cleavage and Deprotection

Materials:

-

Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Scavengers (e.g., anisole, thioanisole)

-

Cold diethyl ether

Procedure:

-

Wash the final peptide-resin with DCM and dry it under vacuum.[2]

-

Carefully add the cleavage cocktail (e.g., HF with scavengers) to the dried resin in a specialized apparatus.

-

Carry out the cleavage reaction at 0°C for 1-2 hours.[2]

-

Remove the cleavage reagent by evaporation under a stream of nitrogen.

-

Precipitate the crude peptide with cold diethyl ether.

-

Collect the peptide by filtration or centrifugation and wash with cold ether.

-

Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

Caption: Experimental workflow for the incorporation of Boc-Sar-OH in SPPS.

References

Application Notes and Protocols for the Coupling of N-tert-Butoxycarbonylsarcosine in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as N-tert-Butoxycarbonylsarcosine (Boc-Sar-OH), into peptide sequences is a key strategy in medicinal chemistry to enhance therapeutic properties. N-methylation can increase metabolic stability, improve membrane permeability, and constrain peptide conformation, leading to enhanced potency and selectivity.[1][2] However, the steric hindrance from the N-methyl group and the reduced nucleophilicity of the secondary amine make peptide bond formation challenging. This often results in slower reaction times, incomplete couplings, and an increased risk of side reactions.[1] The selection of an appropriate coupling reagent and an optimized protocol are therefore critical for the successful solid-phase peptide synthesis (SPPS) of sarcosine-containing peptides.

These application notes provide a comparative overview of common coupling reagents for Boc-Sar-OH and detailed protocols for its efficient incorporation in SPPS.

Comparative Analysis of Coupling Reagents

The primary challenge in coupling N-methylated amino acids is overcoming the steric hindrance and the lower reactivity of the N-terminal secondary amine of the growing peptide chain when coupling the subsequent amino acid, or the steric hindrance of the incoming Boc-Sar-OH when it is being coupled. Highly reactive coupling reagents are necessary to efficiently activate the carboxylic acid of the incoming amino acid without causing significant racemization.[1] The performance of several common coupling reagents for sterically hindered N-methylated amino acids is summarized below.

Table 1: Comparison of Common Coupling Reagents for N-Methylated Amino Acids

| Reagent/Method | Activating Additive | Base | Typical Yield | Racemization Risk | Key Characteristics |

| HATU | Internal (HOAt) | DIEA, 2,4,6-collidine | High | Low | Highly efficient and fast, especially for hindered couplings like N-methyl amino acids.[2][3][4] The HOAt ester is more reactive than the HOBt ester.[3] |

| HBTU | Internal (HOBt) | DIEA | Moderate to High | Higher than HATU | Generally effective but less reactive than HATU, which can lead to slower reactions and more side products.[3] |

| COMU | Internal (OxymaPure) | DIEA, 2,4,6-collidine | High | Low | A highly efficient uronium salt with coupling efficiencies comparable to HATU.[5] Safer alternative to HOBt/HOAt-based reagents.[5] |

| PyAOP | Internal (HOAt) | DIEA | High | Low | A phosphonium salt reagent that is very effective for coupling N-methyl amino acids, particularly when coupling two adjacent N-methyl residues.[6][7] |

| DIC/OxymaPure | OxymaPure | DIEA | High | Low | A cost-effective and efficient carbodiimide method.[8] OxymaPure is a superior additive to HOBt, minimizing racemization.[9] |

| PyBOP | Internal (HOBt) | DIEA | Moderate to High | Low | A common phosphonium salt reagent, generally effective but can be less efficient for coupling adjacent N-methyl residues.[1] |

| BOP-Cl | None | DIEA | Moderate | Moderate to High | An older reagent used for hindered couplings, but it can cause significant racemization.[1][2] |

Experimental Workflows and Diagrams

General SPPS Cycle for Boc-Sarcosine Incorporation

The following diagram illustrates a typical workflow for a single coupling cycle of an N-protected amino acid, adapted for Boc-Sarcosine, during Boc-SPPS.

Caption: General workflow for one cycle of Boc-Sarcosine incorporation in Boc-SPPS.

Activation and Coupling Pathway using HATU

HATU is one of the most effective reagents for coupling sterically hindered amino acids due to the formation of a highly reactive HOAt active ester.[2][3][4]

Caption: Activation of Boc-Sar-OH with HATU and subsequent coupling to the peptide-resin.

Decision Tree for Coupling Reagent Selection

Choosing the right reagent depends on factors like the difficulty of the sequence, cost, and safety requirements.

Caption: Decision tree for selecting a coupling reagent for N-Boc-sarcosine.

Detailed Experimental Protocols

The following are detailed protocols for the coupling of Boc-Sarcosine using recommended reagents in solid-phase synthesis.

Protocol 1: Coupling using HATU

HATU is a highly effective reagent for coupling sterically hindered amino acids like Boc-Sarcosine.[2][4]

Materials and Reagents:

-

Peptide-resin with a free N-terminal amine

-

Boc-Sar-OH

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane), peptide synthesis grade

Procedure:

-

Resin Preparation: Swell the resin in DMF for 30-60 minutes. After swelling, wash the resin thoroughly with DMF (3 x 1 min).

-

Boc-Deprotection: Treat the resin with 50% TFA in DCM for 5 minutes, drain, and then treat with fresh 50% TFA in DCM for 20 minutes to remove the N-terminal Boc group.[10]

-

Washing: Wash the resin with DCM (3x), Isopropanol (1x), and DMF (5x) to remove residual TFA.[10]

-

Neutralization: Treat the resin with 10% DIEA in DMF for 5 minutes (x2) to neutralize the ammonium salt. Wash the resin with DMF (5 x 1 min).

-

Amino Acid Activation: In a separate vessel, dissolve Boc-Sar-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) to the solution.

-

Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature.[2]

-

Coupling: Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

-

Reaction: Agitate the reaction vessel at room temperature for 1-4 hours. The coupling of an N-methyl residue may require longer reaction times or a second coupling.[1]

-

Monitoring: Monitor the reaction completion using a qualitative test such as the bromophenol blue test, as the Kaiser (ninhydrin) test gives a false negative with secondary amines.[2]

-

Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[1]

Protocol 2: Coupling using DIC/OxymaPure

This method is a robust and cost-effective alternative to uronium/phosphonium salt reagents.

Materials and Reagents:

-

Peptide-resin with a free N-terminal amine

-

Boc-Sar-OH

-

DIC (N,N'-Diisopropylcarbodiimide)

-

OxymaPure (Ethyl (hydroxyimino)cyanoacetate)

-

DIEA (N,N-Diisopropylethylamine) - optional, for neutralization step only

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane), peptide synthesis grade

Procedure:

-

Resin Preparation & Deprotection: Follow steps 1-4 from the HATU protocol.

-

Coupling Solution Preparation: In a separate vessel, dissolve Boc-Sar-OH (3 equivalents) and OxymaPure (3 equivalents) in DMF.

-

Coupling: Add the Boc-Sar-OH/OxymaPure solution to the resin. Then, add DIC (3 equivalents) to the resin slurry.

-

Reaction: Agitate the reaction vessel at room temperature. For sterically hindered couplings, reaction times of 2-4 hours are common. Double coupling may be necessary.

-

Monitoring: Monitor the reaction completion using the bromophenol blue test.

-

Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and the diisopropylurea byproduct.

Conclusion

The successful incorporation of Boc-Sar-OH in SPPS is highly dependent on the choice of coupling reagent and reaction conditions. For challenging couplings, especially those involving adjacent N-methylated residues, high-reactivity reagents such as HATU, COMU, or PyAOP are recommended.[3][5][6] For routine syntheses where cost is a consideration, the DIC/OxymaPure system provides an excellent balance of efficiency and economy.[8] The protocols provided herein offer robust starting points for researchers to optimize the synthesis of sarcosine-containing peptides for various applications in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. bachem.com [bachem.com]

- 6. peptide.com [peptide.com]

- 7. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for the Use of N-Boc-N-methylglycine in Automated Peptide Synthesizers

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated peptides are a class of peptidomimetics that offer significant advantages for therapeutic drug development. The incorporation of an N-methyl group on the peptide backbone can enhance properties such as proteolytic stability, membrane permeability, and oral bioavailability, while also influencing peptide conformation and receptor selectivity.[1][2] Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate, also known as N-Boc-N-methylglycine methyl ester or N-Boc-sarcosine methyl ester, is a key building block for introducing N-methylglycine into a peptide sequence.

However, the synthesis of N-methylated peptides presents considerable challenges, primarily due to the steric hindrance imposed by the N-methyl group, which can lead to slower and less efficient coupling reactions.[2] Automated peptide synthesizers, which rely on robust and high-yield chemistries like Solid-Phase Peptide Synthesis (SPPS), require optimized protocols to successfully incorporate these sterically hindered residues.[3][4]

This document provides detailed application notes and protocols for the use of N-Boc-N-methylglycine in automated peptide synthesis. It should be noted that for standard SPPS protocols, the methyl ester of the title compound must first be hydrolyzed (saponified) to the free carboxylic acid to enable coupling to the free amine of the growing peptide chain on the solid support.

Application Notes

The use of N-Boc-N-methylglycine is compatible with the tert-butyloxycarbonyl (Boc) SPPS strategy.[5][6] In this approach, the N-terminal α-amino group is protected by the acid-labile Boc group, which is removed at each cycle using an acid such as trifluoroacetic acid (TFA).[7] Following neutralization, the next protected amino acid is coupled. The primary challenge when incorporating N-Boc-N-methylglycine is achieving complete coupling to the resin-bound amine and, subsequently, coupling the next amino acid to the sterically hindered N-methyl amine.

The success of incorporating N-methylated amino acids is highly dependent on the choice of coupling reagent.[8] The increased steric hindrance necessitates the use of highly reactive (uronium/aminium or phosphonium salt) reagents to facilitate efficient amide bond formation and minimize side reactions.[8] Reagents like HBTU and HCTU are often less effective for these challenging couplings.[1] More potent activators are required, especially when coupling an N-methylated residue to another N-methylated residue.[1]

Standard monitoring methods like the ninhydrin (Kaiser) test are not suitable for detecting unreacted N-methylated (secondary) amines, as they do not produce the characteristic blue color. An alternative qualitative method, such as the bromophenol blue test, is recommended to assess coupling completion.[1]

Data Presentation

The following tables summarize key quantitative data relevant to the synthesis of N-methylated peptides.

Table 1: Performance of Common Coupling Reagents for N-Methylated Amino Acids

| Coupling Reagent | Activating Agent | Typical Coupling Efficiency | Racemization Risk | Notes |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | >95%[1][2] | Low | Highly effective, especially for difficult couplings. Often the reagent of choice.[1] |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Moderate to High | Low | Generally effective, but can be less efficient for coupling two adjacent N-methyl residues.[8] |

| PyBroP | Bromotripyrrolidinophosphonium hexafluorophosphate | High | Moderate | Very reactive but may increase the risk of racemization.[1] |

| BEP | 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate | High (88-97% reported yields)[9] | Low | An efficient reagent for N-methylated peptide synthesis, proceeding without significant loss of optical purity.[9] |

| HBTU/HCTU | (Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / (6-Chloro-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Low to Moderate | Low | Generally considered less effective for sterically hindered couplings.[1] |

Table 2: Typical Parameters for SPPS Incorporating an N-Methylated Residue

| Parameter | Illustrative Value | Notes |

| Resin Substitution | 0.5 - 1.0 mmol/g | Standard Merrifield or PAM resins are suitable for Boc-SPPS.[2] |

| Coupling Efficiency (N-Me-Residue) | ~95-98% | May require double coupling, extended reaction times, or optimized reagents like HATU.[2] |

| Overall Crude Peptide Yield | 60 - 80% | Highly dependent on the peptide length and the number of N-methylated residues.[2] |

| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required to isolate the target peptide.[2] |

Experimental Protocols

This protocol converts the methyl ester to the free carboxylic acid required for SPPS.

Materials and Reagents:

-

Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc) or Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the N-Boc-N-methylglycine methyl ester (1.0 eq.) in a mixture of THF/water or MeOH/water (e.g., 3:1 v/v).

-

Add LiOH (1.5 eq.) or NaOH (1.5 eq.) to the solution and stir at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like hexane to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH ~3 by the slow addition of 1 M HCl.

-

Extract the product into an organic solvent such as EtOAc or DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-N-methylglycine as a solid or oil.

This protocol is based on a 0.1 mmol scale synthesis using HATU as the coupling reagent.

Materials and Reagents:

-

Peptide-resin with a free N-terminal amine

-

N-Boc-N-methylglycine (from Protocol 1)

-

HATU